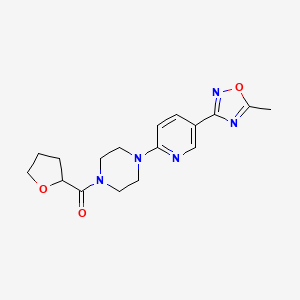

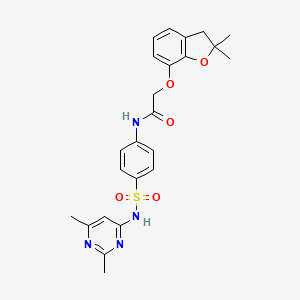

![molecular formula C20H24ClN5O B2504881 2-(4-(3-(2-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol CAS No. 902049-68-7](/img/structure/B2504881.png)

2-(4-(3-(2-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 2-(4-(3-(2-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol is a complex organic molecule that appears to be related to piperazine derivatives with potential biological activity. Although the specific compound is not directly mentioned in the provided papers, the structure suggests it is a derivative of piperazine, which is a common scaffold in medicinal chemistry due to its versatility and the ability to interact with various biological targets.

Synthesis Analysis

The synthesis of related piperazine derivatives is described in the provided papers. For instance, the synthesis of 2-[4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl]ethanol involves the reaction of 1-(bromophenylmethyl)-4-chlorobenzene with 2-hydroxyethylpiperazine under optimized conditions, including raw material ratio, reaction time, and temperature, to achieve an 88.5% yield of the product . This suggests that the synthesis of the compound might also involve a similar approach, possibly using a pyrazolo[1,5-a]pyrimidin derivative as a starting material in place of the bromophenylmethyl moiety.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is typically characterized using spectroscopic techniques such as IR, 1H and 13C NMR, and mass spectrometry . These methods provide detailed information about the molecular framework and the substitution pattern on the piperazine ring. The presence of a 2,5-dimethylpyrazolo[1,5-a]pyrimidin moiety in the compound of interest would likely introduce additional signals in the NMR spectra and possibly affect the mass spectral profile due to the increased molecular weight and complexity.

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions, depending on the functional groups present in the molecule. The compound contains an ethanol moiety, which could be involved in reactions such as esterification or etherification. The presence of a pyrazolo[1,5-a]pyrimidin ring suggests potential for further functionalization through reactions at the pyrimidine nitrogen atoms or the chlorophenyl group.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. The presence of substituents like chlorophenyl and dimethylpyrazolo[1,5-a]pyrimidin would affect the compound's solubility, melting point, and stability. The biological evaluation of similar compounds has shown that certain piperazine derivatives exhibit significant antibacterial and antifungal activities, indicating that the compound may also possess similar properties .

Applications De Recherche Scientifique

Antimicrobial and Anti-Proliferative Activities

- N-Mannich Bases of Oxadiazole Derivatives have shown significant in vitro inhibitory activity against pathogenic Gram-positive, Gram-negative bacteria, and yeast-like pathogenic fungi. Specifically, derivatives with piperazinomethyl exhibited broad-spectrum antibacterial activities. Additionally, certain compounds demonstrated potent anti-proliferative activity against various cancer cell lines, including prostate cancer and human breast cancer (L. H. Al-Wahaibi et al., 2021) Molecules.

Solubility and Physicochemical Properties

- Thermodynamic and Solubility Studies on a novel antifungal compound showed its poor solubility in buffer solutions and better solubility in alcohols. The study's findings can inform the formulation and delivery methods for similar compounds, considering their solubility and thermodynamic behaviors in biologically relevant solvents (T. Volkova et al., 2020) Journal of Molecular Liquids.

Synthesis and Characterization

- Synthesis of Pyrazolo[1,2-b]phthalazine Derivatives for antibacterial activity showcases a facile method for creating derivatives with potential biological interest. This methodological approach can be adapted for the synthesis and further investigation of related compounds (N. Shah et al., 2012) Journal of Heterocyclic Chemistry.

Molecular Interaction and Antagonist Activity

- Studies on Molecular Interaction of Antagonists with Receptors provide insights into the binding interactions and potential therapeutic applications of compounds acting on specific receptors, which could be relevant for designing drugs based on similar chemical frameworks (J. Shim et al., 2002) Journal of medicinal chemistry.

Mécanisme D'action

Target of Action

Pyrimidine derivatives, which this compound is a part of, have been known to interact with various biological targets .

Mode of Action

Pyrimidine derivatives have been shown to interact with their targets in various ways, leading to changes in cellular processes .

Biochemical Pathways

Pyrimidine derivatives have been shown to affect various biochemical pathways .

Pharmacokinetics

The pharmacokinetic properties of similar compounds have been studied .

Result of Action

Pyrimidine derivatives have been shown to have various effects at the molecular and cellular level .

Action Environment

Environmental factors can influence the action of similar compounds .

Propriétés

IUPAC Name |

2-[4-[3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl]ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24ClN5O/c1-14-13-18(25-9-7-24(8-10-25)11-12-27)26-20(22-14)19(15(2)23-26)16-5-3-4-6-17(16)21/h3-6,13,27H,7-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVLGYAUQRMHPRD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)CCO)C)C4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-azepan-1-yl-2-oxoethyl)-3-[(2-oxo-2-piperidin-1-ylethyl)thio]-1H-indole](/img/structure/B2504801.png)

![1-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(benzo[d][1,3]dioxol-5-yl)urea](/img/structure/B2504811.png)

![N-[4-(3-Methoxypiperidin-1-YL)phenyl]-4-propylbenzamide](/img/structure/B2504816.png)

![N-(4-methoxybenzyl)-6-(8-oxo-6-((2-oxo-2-(phenethylamino)ethyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/structure/B2504817.png)

![N-([2,3'-bipyridin]-4-ylmethyl)-2-(4-chlorophenyl)acetamide](/img/structure/B2504818.png)

![2-[9-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid](/img/structure/B2504819.png)

![2-(N-methylmethylsulfonamido)-N-(4-(methylthio)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2504820.png)

![5,6-dimethyl-2-(3-pyridinyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2504821.png)